1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane
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Overview
Description
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane is a chemical compound characterized by the presence of a diazepane ring substituted with a 2-chloro-5-nitrobenzoyl group
Preparation Methods
The synthesis of 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane typically involves the following steps:
Nitration of o-chlorobenzoic acid: The starting material, o-chlorobenzoic acid, undergoes nitration using concentrated sulfuric acid and nitric acid to form 2-chloro-5-nitrobenzoic acid.
Formation of 2-chloro-5-nitrobenzoyl chloride: The 2-chloro-5-nitrobenzoic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride.
Reaction with 1,4-diazepane: Finally, the 2-chloro-5-nitrobenzoyl chloride reacts with 1,4-diazepane under basic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents. Major products formed from these reactions include amino derivatives, substituted benzoyl compounds, and oxidized diazepane derivatives.
Scientific Research Applications
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazepane ring may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane can be compared with similar compounds such as:
2-Chloro-5-nitrobenzoic acid: This compound shares the same benzoyl group but lacks the diazepane ring, making it less versatile in terms of chemical reactivity.
1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole: This compound has a benzotriazole ring instead of a diazepane ring, which may result in different biological activities and applications.
2-Chloro-5-nitrobenzoyl chloride: This compound is a precursor in the synthesis of this compound and is used in various substitution reactions.
The uniqueness of this compound lies in its combination of the diazepane ring and the 2-chloro-5-nitrobenzoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-11-3-2-9(16(18)19)8-10(11)12(17)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHBKJMNWNIZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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